molecular formula C17H10ClFN4S B2592893 (2E)-4-(4-chlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477191-01-8

(2E)-4-(4-chlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No.: B2592893
CAS No.: 477191-01-8
M. Wt: 356.8
InChI Key: DXYHEFZDIOKCMO-HZHRSRAPSA-N
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Description

(2E)-4-(4-chlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide is a complex organic compound featuring a thiazole ring substituted with chlorophenyl and fluoroanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(4-chlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base, which is then cyclized with thioamide to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, can also be employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(4-chlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(2E)-4-(4-chlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-4-(4-chlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-4-(4-chlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluoroanilino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2E)-4-(4-chlorophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN4S/c18-12-3-1-11(2-4-12)16-10-24-17(21-16)15(9-20)23-22-14-7-5-13(19)6-8-14/h1-8,10,22H/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYHEFZDIOKCMO-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=CC=C(C=C3)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)F)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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